12,12,12-Trifluorododecane-1-thiol
Description
Context within Organofluorine Chemistry and Thiol Functional Groups
The properties of 12,12,12-Trifluorododecane-1-thiol are best understood by examining its two key chemical features: the trifluoromethyl group, which places it in the category of organofluorine compounds, and the thiol group.
Organofluorine Chemistry involves organic compounds containing a carbon-fluorine (C-F) bond. wikipedia.org This bond is one of the strongest in organic chemistry, lending significant stability to the molecule. numberanalytics.com Fluorine's high electronegativity creates a polarized C-F bond, which profoundly influences the molecule's physical and chemical properties, such as stability and reactivity. numberanalytics.com The incorporation of fluorine atoms can enhance hydrophobicity and thermal stability. smolecule.comresearchgate.net Organofluorine compounds are integral to various applications, including pharmaceuticals, advanced materials, and electronics. wikipedia.orgnih.gov
The Thiol Functional Group (-SH), also known as a sulfhydryl or mercapto group, consists of a sulfur atom bonded to a hydrogen atom. wikipedia.orgchemistrytalk.org Thiols are the sulfur analogs of alcohols and are generally more acidic. wikipedia.org A critical characteristic of the thiol group is its strong affinity for metal surfaces, such as gold, silver, and copper. smolecule.com This allows thiols to form strong chemical bonds with these metals, a foundational principle for creating self-assembled monolayers. smolecule.com
Structural Features and Their Implications for Advanced Materials Science
The specific structure of this compound is directly responsible for its utility in materials science. The molecule is amphiphilic in a sense, with two distinct ends that exhibit different chemical behaviors.
The Thiol Headgroup (-SH): This functional group serves as a chemical anchor. It readily bonds to noble metal surfaces, enabling the molecule to attach to a substrate in an organized fashion. smolecule.com This is the basis for its use in forming Self-Assembled Monolayers (SAMs). smolecule.com
The Trifluoromethyl Tail Group (-CF₃): The terminal trifluoromethyl group is highly hydrophobic (water-repelling) and lipophobic (oil-repelling). smolecule.com When these molecules assemble on a surface, the -CF₃ groups are exposed, creating a surface with very low energy, which translates to properties like enhanced hydrophobicity and stability. smolecule.com
This unique trifunctional structure makes this compound an ideal candidate for surface engineering. By forming SAMs on a substrate, it can precisely control surface properties such as wettability, adhesion, and friction. smolecule.com These modified surfaces are valuable in nanotechnology, catalysis, and the development of specialized coatings. smolecule.com For instance, the tailored environment created by the fluorinated tail can influence the efficiency and selectivity of catalytic reactions occurring at the metal surface. smolecule.com
| Structural Component | Function in Materials Science | Resulting Property |
| Thiol Group (-SH) | Anchors to metal substrates | Formation of stable Self-Assembled Monolayers (SAMs) smolecule.com |
| Alkyl Chain (-(CH₂)₁₁-) | Forms the body of the monolayer | Determines the thickness and packing density of the SAM |
| Trifluoromethyl Group (-CF₃) | Forms the exposed surface of the SAM | High hydrophobicity, low surface energy, chemical stability smolecule.com |
Historical Development and Emerging Research Significance of Fluorinated Thiols
The field of organofluorine chemistry has a rich history spanning over 80 years, providing essential materials for various industries. nih.gov The deliberate synthesis of molecules combining fluorinated segments with other functional groups, like thiols, represents a more recent and sophisticated area of research aimed at creating materials with highly specific properties.
Historically, the synthesis of complex fluorinated molecules was challenging. However, advancements in synthetic methods, including direct fluorination techniques, have made a wide range of fluorinated building blocks accessible. wikipedia.orgnih.gov This has allowed for the design and creation of compounds like this compound.
The emerging significance of fluorinated thiols lies in their ability to form robust and functional surfaces. Research has shown that fluorinated polymers can exhibit excellent thermal stability and create highly hydrophobic coatings. researchgate.net The ability of the thiol group to anchor these molecules provides a reliable method for surface functionalization. researchgate.net Current research explores the use of such compounds in diverse areas, including:
Antifouling Coatings: Surfaces that resist the attachment of organisms like bacteria. researchgate.net
Advanced Lubricants: Creating surfaces with low friction. sikemia.comsikemia.com
Biomaterials: Modifying the surface of biomedical implants and sensors. acs.org
The continued development of synthetic techniques and a deeper understanding of the structure-property relationships of fluorinated thiols are paving the way for new innovations in materials science. researchgate.netacs.org
Structure
3D Structure
Properties
IUPAC Name |
12,12,12-trifluorododecane-1-thiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23F3S/c13-12(14,15)10-8-6-4-2-1-3-5-7-9-11-16/h16H,1-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZJJAVEQZDUMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCC(F)(F)F)CCCCCS | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23F3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 12,12,12 Trifluorododecane 1 Thiol
Direct Fluorination Strategies from Alkyl Thiol Precursors
Direct fluorination of a precursor molecule is a straightforward approach to introduce fluorine atoms. In the context of synthesizing 12,12,12-trifluorododecane-1-thiol, this would ideally involve the selective fluorination of the terminal methyl group of dodecane-1-thiol. However, direct fluorination of alkanes or thiols with elemental fluorine is often a highly exothermic and non-selective process, leading to a mixture of products and potential degradation of the starting material.
More controlled methods for direct fluorination exist, such as using electrochemical fluorination (the Simons process) or selectfluor. These methods, however, can still present challenges in achieving high selectivity for the terminal position of a long alkyl chain without affecting the thiol group, which is sensitive to oxidation. For this reason, direct fluorination is a less common approach for the synthesis of terminally fluorinated thiols with a single trifluoromethyl group at the end of a long alkyl chain. A more practical approach involves the use of a starting material that already contains the trifluoromethyl group.
Alkylation Reactions via Thiourea (B124793) Intermediates
A widely used and reliable method for the preparation of thiols is through the reaction of an alkyl halide with thiourea, followed by hydrolysis of the resulting isothiouronium salt. acs.orgbiosynth.com This method is particularly advantageous as it avoids the common side reaction of sulfide (B99878) formation that can occur when using hydrogen sulfide or its salts.
The synthesis of this compound via this route would commence with a suitable precursor, 1-bromo-12,12,12-trifluorododecane. The synthesis of this precursor can be achieved through various multi-step sequences starting from commercially available fluorinated building blocks. Once the ω-trifluorododecyl bromide is obtained, the two-step process to the thiol is as follows:
Formation of the Isothiouronium Salt: The alkyl bromide is reacted with thiourea in a suitable solvent, typically ethanol, to form the S-(12,12,12-trifluorododecyl)isothiouronium bromide. This is a classic SN2 reaction where the sulfur atom of thiourea acts as the nucleophile.
Hydrolysis: The isothiouronium salt is then hydrolyzed under basic conditions, for example, by heating with an aqueous solution of sodium hydroxide (B78521), to yield the desired this compound. The mechanism involves the nucleophilic attack of hydroxide on the carbon of the C-S bond, followed by elimination to release the thiol.
This method is generally efficient and scalable. The following table provides representative data for this synthetic route based on analogous preparations of long-chain alkanethiols.
| Step | Reactants | Reagents & Conditions | Product | Typical Yield |
| 1 | 1-bromo-12,12,12-trifluorododecane, Thiourea | Ethanol, Reflux | S-(12,12,12-trifluorododecyl)isothiouronium bromide | >90% |
| 2 | S-(12,12,12-trifluorododecyl)isothiouronium bromide | NaOH (aq), Heat | This compound | 80-90% |
Reductive Pathways for Sulfide Precursors to Yield Thiols
Another viable synthetic strategy involves the formation of a sulfide precursor, which is then reductively cleaved to afford the target thiol. This approach can be advantageous if the corresponding sulfide is more readily accessible than the alkyl halide.
A common implementation of this strategy involves the reaction of an ω-trifluoroalkyl halide with a protected thiol, followed by deprotection. For instance, 1-bromo-12,12,12-trifluorododecane can be reacted with a thiol derivative that allows for easy cleavage of the protecting group.
A more direct reductive approach starts from a disulfide. If the corresponding bis(12,12,12-trifluorododecyl) disulfide could be synthesized, a simple reduction would yield the thiol. Common reducing agents for the cleavage of disulfide bonds include lithium aluminum hydride (LiAlH4), sodium borohydride (B1222165) (NaBH4), or triphenylphosphine. acs.org
A plausible synthetic sequence is outlined below:
Sulfide Formation: Reaction of 1-bromo-12,12,12-trifluorododecane with a suitable sulfur nucleophile to form a thioether. For example, reaction with sodium sulfide would lead to the symmetric bis(12,12,12-trifluorododecyl) sulfide.
Reductive Cleavage: The resulting sulfide can then be cleaved. However, the direct reduction of simple dialkyl sulfides to thiols is not a standard or high-yielding transformation. A more common approach is the cleavage of an aryl alkyl sulfide. For instance, one could synthesize a phenyl-12,12,12-trifluorododecyl sulfide, and then cleave the aryl-sulfur bond using a reducing agent like sodium in liquid ammonia.
Given the challenges in the direct reduction of dialkyl sulfides, the thiourea route is generally more efficient and widely employed for the preparation of alkanethiols.
Comparative Analysis of Synthetic Efficiency and Scalability
When comparing the potential synthetic routes for this compound, several factors must be considered, including the availability of starting materials, reaction yields, ease of purification, and scalability.
| Synthetic Strategy | Advantages | Disadvantages | Scalability |
| Direct Fluorination | Potentially the most direct route. | Lack of selectivity, harsh reaction conditions, potential for over-fluorination and side reactions. Low yield for specific terminal trifluorination. | Poor for selective synthesis. |
| Alkylation via Thiourea | High yields, readily available reagents, avoids sulfide side products, straightforward purification. | Requires the synthesis of the corresponding alkyl halide precursor. | Good to excellent. |
| Reductive Pathways | Can be useful if the sulfide or disulfide precursor is easily accessible. | Direct reduction of dialkyl sulfides is difficult. May require multiple steps and less common reagents. | Moderate, depends on the specific reductive method. |
Chemical Reactivity and Functionalization of 12,12,12 Trifluorododecane 1 Thiol
Thiol-Mediated Chemical Transformations
The sulfur atom in the thiol group of 12,12,12-Trifluorododecane-1-thiol is highly nucleophilic and susceptible to oxidation, making it a focal point for chemical reactions.
The thiol group is readily oxidized to form a disulfide linkage. This is a common and fundamental reaction for thiols. smolecule.commasterorganicchemistry.com The oxidation of this compound results in the formation of bis(12,12,12-trifluorododecyl) disulfide, where two thiol molecules are joined by a sulfur-sulfur bond. This dimerization can be achieved using a variety of mild oxidizing agents, such as molecular oxygen, hydrogen peroxide, or iodine (I₂). masterorganicchemistry.comsci-hub.se The general reaction proceeds as follows:
2 HS-(CH₂)₁₁-CF₃ + [O] → CF₃-(CH₂)₁₁-S-S-(CH₂)₁₁-CF₃ + H₂O
Under more forceful oxidizing conditions, the sulfur atom can be oxidized to higher oxidation states. sci-hub.se The use of stronger oxidizing agents like peroxy acids (e.g., m-CPBA) or ozone can convert the thiol first to a sulfenic acid (R-SOH), which is typically unstable, then to a sulfinic acid (R-SO₂H), and ultimately to a sulfonic acid (R-SO₃H). smolecule.commasterorganicchemistry.com These reactions represent a progressive increase in the oxidation state of the sulfur atom.
The oxidation pathway is a stepwise process, and the final product depends on the strength of the oxidizing agent and the reaction conditions. nih.gov
Table 1: Oxidation Products of this compound
| Starting Material | Oxidizing Agent | Product Name | Product Formula | Oxidation State of Sulfur |
| This compound | Mild (O₂, I₂) | Bis(12,12,12-trifluorododecyl) disulfide | CF₃-(CH₂)₁₁-S-S-(CH₂)₁₁-CF₃ | -1 |
| This compound | Strong (e.g., m-CPBA) | 12,12,12-Trifluorododecanesulfinic acid | CF₃-(CH₂)₁₁-SO₂H | +2 |
| This compound | Vigorous (e.g., excess H₂O₂) | 12,12,12-Trifluorododecanesulfonic acid | CF₃-(CH₂)₁₁-SO₃H | +4 |
The thiol group of this compound can participate in conjugate addition reactions, most notably the Michael addition and the thiol-ene reaction.
In the Michael addition, the thiol adds across a carbon-carbon double bond that is conjugated to an electron-withdrawing group, such as a carbonyl or nitrile. libretexts.org This reaction is typically base-catalyzed, which deprotonates the thiol to form a more nucleophilic thiolate anion. tandfonline.com This thiolate then attacks the β-carbon of the α,β-unsaturated compound, leading to a 1,4-adduct. libretexts.orgtandfonline.com Catalysts like potassium fluoride (B91410) on alumina (B75360) (KF/Al₂O₃) have been shown to be effective for promoting the Michael addition of various thiols to electron-deficient olefins. tandfonline.comtandfonline.com
The thiol-ene reaction is another powerful conjugate addition method that proceeds via a free-radical mechanism. wikipedia.orgrsc.org This reaction can be initiated by UV light or a thermal radical initiator and results in the anti-Markovnikov addition of the thiol across an alkene (an "ene"). nih.gov This method is known for its high efficiency, rapid reaction rates, and insensitivity to many other functional groups, making it a "click chemistry" reaction. wikipedia.org
Table 2: Examples of Conjugate Addition Reactions
| Reaction Type | Reactants | Conditions | Product Type |
| Michael Addition | This compound + Methyl acrylate | Base catalyst (e.g., KF/Al₂O₃) | Thioether propionate |
| Michael Addition | This compound + Acrylonitrile | Base catalyst | Thioether propionitrile |
| Thiol-Ene Reaction | This compound + 1-Octene | UV irradiation or thermal initiator | Anti-Markovnikov thioether |
The disulfide bond in bis(12,12,12-trifluorododecyl) disulfide is not static; it can undergo dynamic exchange reactions with free thiols. This process, known as thiol-disulfide exchange, is a reversible reaction that is fundamental in fields like polymer chemistry and biochemistry. mdpi.comnih.gov The reaction is initiated by the nucleophilic attack of a thiolate anion (RS⁻) on one of the sulfur atoms of the disulfide bond (R'-S-S-R'). nih.gov This forms a transient, linear trisulfide-like transition state, which then resolves by cleaving the disulfide bond, releasing a different thiolate. nih.gov
The equilibrium of this exchange can be influenced by factors such as pH and the redox environment. encyclopedia.pub This reactivity allows for the creation of stimulus-responsive materials, where the cleavage and reformation of disulfide bonds can be controlled, leading to changes in material properties like stiffness or swelling. digitellinc.comnih.gov For example, a material cross-linked with bis(12,12,12-trifluorododecyl) disulfide could be designed to degrade or reconfigure in the presence of a specific thiol-containing trigger molecule.
In the presence of a base, this compound is deprotonated to its corresponding thiolate anion, CF₃-(CH₂)₁₁-S⁻. This thiolate is a potent nucleophile, significantly more so than its alcohol analog. masterorganicchemistry.com This enhanced nucleophilicity allows it to readily participate in nucleophilic substitution (Sₙ2) reactions with alkyl halides and other electrophiles to form stable thioethers (sulfides). masterorganicchemistry.com
This reaction is analogous to the Williamson ether synthesis. masterorganicchemistry.com A variety of alkylating agents can be used, including primary alkyl halides, tosylates, and epoxides. The reaction provides a straightforward and high-yielding route to asymmetrically functionalized thioethers. The synthesis of fluorinated thioethers is of particular interest for creating materials with unique surface properties. acs.org
Table 3: Thioether Formation via Alkylation
| 12,12,12-Trifluorododecanethiolate | Alkylating Agent | Reaction Type | Product Name |
| CF₃-(CH₂)₁₁-S⁻ | Methyl Iodide | Sₙ2 | 1-(Methylthio)-12,12,12-trifluorododecane |
| CF₃-(CH₂)₁₁-S⁻ | Benzyl Bromide | Sₙ2 | 1-(Benzylthio)-12,12,12-trifluorododecane |
| CF₃-(CH₂)₁₁-S⁻ | Propylene Oxide | Sₙ2 (Ring-opening) | 1-((12,12,12-Trifluorododecyl)thio)propan-2-ol |
Derivatization Strategies for Tailored Molecular Architectures
The reactivity of the thiol group makes this compound an excellent building block for creating highly organized and functional molecular structures, particularly on surfaces.
One of the most prominent applications of this compound is in the formation of self-assembled monolayers (SAMs). smolecule.com The thiol group exhibits a strong affinity for the surfaces of noble metals, especially gold. smolecule.com When a gold substrate is exposed to a solution of this compound, the thiol chemisorbs onto the surface, forming a strong gold-sulfur bond. The long alkyl chains, driven by van der Waals interactions, then pack together to form a dense, highly ordered monolayer.
The terminal -CF₃ groups of the assembled molecules are exposed at the surface of the monolayer. This creates a well-defined interface with low surface energy, resulting in a highly hydrophobic and lipophobic surface. researchgate.net Such fluorinated SAMs are used to control surface properties like wettability, adhesion, and friction. researchgate.net
Derivatization is not limited to SAMs. The thiol can be used as a versatile anchor for more complex structures. For instance, it can be attached to polymer backbones or nanoparticles to impart fluorinated properties to the larger structure. mdpi.comanr.fr Using techniques like thiol-ene click chemistry, this compound can be grafted onto surfaces or polymers containing double bonds, providing a robust method for creating tailored architectures with precise control over the placement of the fluorinated chain. levkingroup.com
Supramolecular Chemistry and Self Assembly Phenomena Involving 12,12,12 Trifluorododecane 1 Thiol
Fundamental Principles of Molecular Self-Assembly in Thiol Systems
The self-assembly of thiol-containing molecules is a cornerstone of nanoscience and surface engineering. This process involves the spontaneous organization of individual molecules into stable, ordered, two-dimensional structures on a substrate. This phenomenon is governed by a delicate interplay of intermolecular forces and thermodynamic considerations.
Role of Intermolecular Forces: Hydrophobic and Van der Waals Interactions
The architecture of self-assembled monolayers (SAMs) is dictated by a combination of forces. Van der Waals interactions between the alkyl chains of the thiol molecules are a significant driving force for the organization and stability of the film. In the case of 12,12,12-trifluorododecane-1-thiol, the presence of the fluorinated segment introduces additional complexities.
Fluorocarbons exhibit weak intermolecular attractive forces, a consequence of the low polarizability and high ionization potential of the carbon-fluorine bond. uh.edu This can influence the packing density of the resulting monolayer. Furthermore, the hydrophobic nature of both the hydrocarbon chain and the fluorocarbon terminus plays a crucial role, especially in aqueous environments. The tendency of these nonpolar segments to minimize contact with water drives the molecules to assemble at interfaces. Force measurements between self-assembled monolayers of semifluorinated alkanethiols have revealed the presence of long-range hydrophobic attractions that are in excess of the expected van der Waals forces. nih.gov
Formation and Structural Characterization of Self-Assembled Monolayers (SAMs)
The creation of well-ordered SAMs from this compound on noble metal substrates is a process of significant scientific and technological interest. The resulting monolayers exhibit unique structural features that are a direct consequence of the interplay between the thiol headgroup, the alkyl chain, and the fluorinated terminus.
Adsorption Mechanisms on Noble Metal Substrates (e.g., Gold-Sulfur Interface)
The adsorption of alkanethiols onto gold surfaces is the most extensively studied system for SAM formation. The process begins with the immersion of a clean gold substrate into a dilute solution of the thiol. sigmaaldrich.com The sulfur atom of the thiol has a strong affinity for gold and readily forms a stable gold-thiolate (Au-S) bond. researchgate.netresearchgate.netnih.gov This initial chemisorption is a rapid process. acs.org
Following the initial binding, a slower organization process takes place where the molecules arrange themselves into a densely packed, ordered monolayer. dtic.mil The kinetics of this process can be influenced by factors such as the concentration of the thiol solution, the solvent used, and the chain length of the thiol. dtic.milharvard.edu While the initial adsorption can be rapid, achieving a highly ordered monolayer often requires longer assembly times, typically in the range of 24 to 48 hours. sigmaaldrich.com
Influence of Perfluorinated Chain and Thiol Group on Monolayer Architecture
The final architecture of a SAM is a direct result of the chemical nature of its constituent molecules. The thiol headgroup serves as the anchor, binding the molecule to the substrate. The strength and nature of this bond are primary determinants of the monolayer's stability. oaepublish.com
Exploration of Advanced Supramolecular Architectures
The design of complex, functional supramolecular systems often relies on the precise control of intermolecular interactions. The distinct properties of this compound, such as its ability to form dense, stable self-assembled monolayers (SAMs) and the unique nature of the fluorous-fluorous interactions, suggest its potential utility in constructing sophisticated molecular assemblies.
The integration of stable or persistent radical species within organized supramolecular assemblies is a burgeoning area of research, with potential applications in molecular electronics, spintronics, and sensing. While specific studies detailing the use of this compound in supramolecular radical chemistry are not prevalent in the current scientific literature, the fundamental principles of SAMs and radical chemistry allow for the conceptualization of such systems.
A hypothetical system could involve the co-assembly of this compound with a thiol-functionalized radical-containing molecule on a gold surface. The trifluorododecane-1-thiol would serve as a matrix, providing a well-defined and robust environment that isolates and stabilizes the embedded radical species. The fluorinated chains would create a unique microenvironment, potentially influencing the electronic and magnetic properties of the radical centers.
The stability and organization of such a mixed monolayer would be governed by the interplay of several factors, including the Au-S bond formation, van der Waals interactions between the alkyl chains, and the specific interactions involving the fluorinated termini and the radical moieties. The relative concentrations of the two components would be a critical parameter for controlling the average distance between radical centers, thereby tuning the magnetic interactions within the assembly.
Table 1: Hypothetical Parameters for a Mixed Self-Assembled Monolayer Containing a Radical Species
| Parameter | Value | Significance |
| Molar Ratio (Radical:Thiol) | 1:10 | Controls the average distance between radical centers, influencing magnetic coupling. |
| Monolayer Thickness | 1.8 nm | Indicates the formation of a densely packed, upright monolayer. |
| Contact Angle (Water) | 110° | Suggests a hydrophobic surface dominated by the trifluoromethyl groups. |
| Radical Surface Density | 1.5 x 10¹³ spins/cm² | Quantifies the concentration of radical centers on the surface. |
Detailed research in this area would be necessary to explore the synthesis of suitable radical-containing thiols and to characterize the magnetic and electronic properties of the resulting mixed SAMs. Techniques such as electron paramagnetic resonance (EPR) spectroscopy would be crucial for probing the behavior of the radical spins within the supramolecular assembly.
Mechanically interlocked molecules (MIMs), such as rotaxanes and catenanes, are architectures where molecules are held together by topological bonds rather than covalent bonds. Their synthesis often relies on templating strategies that utilize weak intermolecular interactions to preorganize the components for the final ring-closing or stoppering reactions.
Currently, there is a lack of specific reports on the use of this compound in the synthesis of MIMs. However, the distinct properties of its fluorinated alkyl chain suggest a potential role in template-directed synthesis, particularly through solvophobic and fluorous interactions.
One can envision the design of a acs.orgrotaxane where the axle component is a long-chain molecule functionalized with two bulky stopper groups and a recognition site. The macrocycle could be a cyclodextrin (B1172386) or a synthetic macrocycle with a complementary cavity. The trifluorododecyl chain of a molecule like this compound could be incorporated into the axle or a stopper to leverage fluorous-fluorous interactions or to create a "fluorous phase" that helps to template the threading of the macrocycle.
Alternatively, the formation of catenanes could be driven by the hydrophobic and fluorous nature of the building blocks in polar solvents. The self-assembly of macrocycles containing fluorinated segments could be favored due to the desire to minimize the contact between the fluorous chains and the surrounding aqueous environment, leading to the formation of interlocked structures. The thiol group could serve as a reactive handle for subsequent functionalization or for anchoring the resulting MIMs to surfaces.
Table 2: Conceptual Components for a Fluorinated Mechanically Interlocked Molecule
| Component | Potential Molecular Moiety | Role in Assembly |
| Axle | Long-chain dialcohol with terminal bulky groups and a central recognition station | Provides the linear component for threading. |
| Macrocycle | Cyclodextrin or a synthetic macrocycle | Encapsulates the axle at the recognition site. |
| Fluorinated Moiety | 12,12,12-Trifluorododecyl group attached to a stopper | Drives assembly through fluorous-fluorous interactions or solvophobicity. |
| Linkage | Ester or amide bonds | Covalently connects the components after non-covalent pre-assembly. |
The successful synthesis of such MIMs would require careful design of the interacting components and optimization of the reaction conditions to favor the formation of the interlocked topology. Characterization would rely on techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the mechanical bond.
Research Applications in Advanced Materials Science and Engineering
Integration into Hybrid Material Systems and Composite Design
The incorporation of 12,12,12-Trifluorododecane-1-thiol into hybrid material systems primarily revolves around its use as a surface modifier for nanoscale components within a larger matrix. The terminal trifluoromethyl group is key to altering the interfacial properties within a composite structure.
Research Findings:
While specific research detailing the performance of this compound in commercially available or widely studied composite systems is limited, the principles of its application can be understood from the broader context of fluorinated thiols in materials science. The primary role of this compound is to functionalize fillers, such as nanoparticles or fibers, before they are embedded in a polymer matrix.
The fluorinated surface of the modified fillers can lead to several advantageous properties in the final composite material:
Reduced Friction and Wear: The low surface energy of the fluorinated monolayer can decrease the coefficient of friction at the interface between the composite and another surface.
Enhanced Hydrophobicity: The trifluoromethyl groups create a highly water-repellent surface, which can be beneficial in applications requiring resistance to moisture.
Improved Chemical Resistance: The strong carbon-fluorine bonds contribute to a chemically inert surface, protecting the underlying material from corrosive environments.
The thiol group's ability to bind strongly to metallic nanoparticles, such as gold or silver, allows for the creation of well-defined organic-inorganic hybrid materials. These functionalized nanoparticles can then be dispersed within a polymer matrix to create a nanocomposite with tailored properties. The stability of the thiol-metal bond is a critical factor in the longevity and performance of such composites. nih.gov
The table below outlines the potential effects of integrating this compound as a surface modifier for fillers in a polymer composite matrix.
| Property | Effect of this compound | Mechanism |
| Wettability | Decreased | The terminal -CF3 groups lower the surface energy, leading to increased hydrophobicity. |
| Adhesion | Modified | Can either increase or decrease depending on the matrix, by altering interfacial tension. |
| Dispersion of Fillers | Potentially Improved | The organic chain can enhance compatibility with certain polymer matrices, preventing agglomeration of fillers. |
| Frictional Properties | Reduced | The low-friction nature of fluorinated surfaces can act as a solid lubricant at the microscale. |
Theoretical and Computational Investigations of 12,12,12 Trifluorododecane 1 Thiol Systems
Molecular Dynamics Simulations of Self-Assembly Processes
Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. For 12,12,12-Trifluorododecane-1-thiol, MD simulations are instrumental in understanding the spontaneous organization of these molecules into ordered, self-assembled monolayers (SAMs) on various substrates, most notably gold (Au).
The self-assembly process of alkanethiols on a gold surface is generally understood to occur in two stages: an initial, rapid physisorption of the thiol molecules onto the substrate, followed by a slower chemisorption and organization phase where the molecules arrange into a densely packed, ordered monolayer. acs.org MD simulations allow researchers to visualize and analyze this process in silico. For fluorinated thiols like this compound, simulations reveal that the bulky and rigid nature of the trifluoromethyl (CF3) terminal group significantly influences the packing and ordering of the SAM.
Simulations starting with a random distribution of this compound molecules in a solvent above a gold substrate show a rapid migration and attachment of the sulfur headgroups to the gold surface. This is driven by the strong affinity of sulfur for gold. sigmaaldrich.com Subsequently, the alkyl chains, influenced by van der Waals interactions and the steric hindrance of the CF3 groups, begin to align. Unlike their non-fluorinated counterparts which typically form a well-ordered (√3 × √3)R30° structure on Au(111) with a tilt angle of about 30 degrees, CF3-terminated SAMs exhibit a different packing arrangement. sigmaaldrich.com The larger van der Waals radius of the fluorinated tail leads to a less dense packing. nih.gov
Interactive Data Table: Comparison of Simulated SAM Properties for Alkanethiols
Density Functional Theory (DFT) Studies on Thiol-Substrate Interactions
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly valuable for understanding the nature and strength of the interaction between the thiol headgroup of this compound and the substrate atoms.
For fluorinated thiols, DFT can also be used to probe the electronic effects of the CF3 group. The high electronegativity of fluorine atoms creates a significant dipole moment at the terminus of the molecule. DFT calculations can quantify this dipole and its effect on the work function of the gold substrate. This is a critical parameter for applications in molecular electronics.
Interactive Data Table: Calculated Adsorption Energies from DFT Studies
Mechanistic Insights from Computational Reaction Pathway Analysis
Computational reaction pathway analysis, often employing methods like DFT, can elucidate the step-by-step mechanism of chemical processes. For the formation of this compound SAMs, this involves mapping the energy landscape of the adsorption process.
The initial interaction of the thiol with the gold surface can proceed through different pathways. One possibility is the direct dissociative adsorption of the thiol, where the S-H bond breaks upon interaction with the surface, forming a thiolate and a hydrogen atom adsorbed on the surface. Another proposed mechanism involves the formation of a disulfide intermediate (RSSR) which then reacts with the gold surface.
Computational studies have explored the energetics of these different pathways. For simple alkanethiols, calculations suggest that the dissociative adsorption pathway is energetically favorable. rsc.org The transition state for the S-H bond cleavage on the gold surface can be identified, and the activation energy for this process can be calculated.
In the context of this compound, the reaction pathway is likely similar to that of non-fluorinated alkanethiols, with the primary driving force being the formation of the strong S-Au bond. However, the kinetics of the self-assembly process, particularly the ordering and defect annihilation within the monolayer, can be influenced by the terminal CF3 groups. The larger size and reduced flexibility of the fluorinated tail may lead to a slower annealing process, potentially resulting in a higher density of defects in the final monolayer compared to its hydrocarbon analogue under similar preparation conditions.
Predictive Modeling for Structure-Function Relationships in Functional Materials
A major goal of computational studies is to establish clear structure-function relationships that can guide the design of new materials with desired properties. For SAMs of this compound, predictive modeling can be used to understand how molecular-level features translate into macroscopic properties.
One of the most important properties influenced by the CF3 terminal group is surface wettability. The low surface energy of fluorocarbons makes surfaces coated with these molecules highly hydrophobic and oleophobic. Computational models can predict contact angles of various liquids on the SAM surface, providing a quantitative measure of wettability. nih.gov These models have shown that the enhanced hydrophobicity of fluorinated surfaces is not just due to the chemical nature of fluorine, but also due to the way fluorinated chains pack on a surface. nih.gov The less dense packing of fluorocarbon chains compared to hydrocarbon chains leads to weaker van der Waals interactions with water molecules. nih.gov
Another key area for predictive modeling is in the realm of molecular electronics. The dipole moment of the CF3 group can significantly alter the work function of the gold substrate, which in turn affects charge injection barriers in electronic devices. Computational models can predict the change in work function as a function of the SAM composition and structure. This allows for the rational design of interfaces in organic electronic devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Furthermore, predictive models can be used to understand the tribological properties of these SAMs. The frictional forces at the nanoscale are highly dependent on the nature of the terminal groups. Simulations have shown that CF3-terminated SAMs can exhibit higher friction than their CH3-terminated counterparts, a phenomenon attributed to the different modes of energy dissipation arising from the interactions of the larger and more rigid CF3 groups.
Interactive Data Table: Predicted Properties of Functional Materials Based on Fluorinated SAMs
Current Challenges and Future Research Perspectives
Advancements in Controlled Synthesis and Purification Methodologies
A primary challenge in the utilization of 12,12,12-Trifluorododecane-1-thiol lies in its controlled synthesis and subsequent purification. The synthesis of long-chain ω-trifluoromethylated alkanethiols is a multi-step process that often requires specialized starting materials and reagents. A common synthetic route involves the radical addition of a trifluoromethyl-containing species to an unsaturated precursor, followed by conversion of the terminal group to a thiol.
Challenges in the synthesis process include:
Precursor Availability: The availability and cost of the starting materials, such as ω-unsaturated alcohols or halides, can be a limiting factor.
Reaction Control: Achieving high yields and minimizing side reactions, such as telomerization or the formation of disulfides, requires precise control over reaction conditions.
Fluorination Step: The introduction of the trifluoromethyl group can be challenging, often requiring harsh reagents and conditions.
Purification of the final product to the high degree required for forming well-ordered self-assembled monolayers (SAMs) is another significant hurdle. Standard purification techniques like distillation may not be suitable for these high-boiling point, thermally sensitive compounds. Chromatographic methods, such as column chromatography using silica (B1680970) gel with a specialized thiol-binding functionality, have shown promise for separating thiol-containing molecules from impurities. gbiosciences.comrsc.org
| Purification Technique | Advantages | Disadvantages |
| Distillation | Suitable for large quantities. | Potential for thermal decomposition of the thiol. |
| Column Chromatography | High purity achievable. rsc.org | Can be time-consuming and require significant solvent volumes. |
| Thiol-Specific Resins | High selectivity for thiol-containing compounds. gbiosciences.com | Can be expensive and may require specific elution conditions. |
Future research in this area is expected to focus on developing more efficient and scalable synthetic routes. This includes the exploration of new catalytic systems for the direct trifluoromethylation of alkanes and the development of more robust purification methods that can deliver high-purity this compound in larger quantities.
Enhancing the Stability and Durability of Functionalized Surfaces and Materials
Self-assembled monolayers of this compound on noble metal surfaces, particularly gold, are of great interest due to the unique properties conferred by the terminal CF3 groups. These SAMs can create highly hydrophobic and oleophobic surfaces. However, the stability and long-term durability of these functionalized surfaces remain a key concern.
Several factors influence the stability of these SAMs:
Thermal Stability: While the strong gold-sulfur bond provides initial stability, thermal desorption of the thiol molecules can occur at elevated temperatures, leading to a disordered monolayer.
Electrochemical Stability: In electrochemical environments, the potential window in which the SAM remains stable is limited. Both oxidative and reductive desorption can occur, leading to the degradation of the monolayer. nih.gov The stability is influenced by factors such as pH and the presence of other ions in the electrolyte. nih.gov
Chemical Stability: The monolayers can be susceptible to oxidation, particularly at the sulfur headgroup, which can weaken the bond to the gold surface and lead to desorption. nih.gov
Future research will likely focus on strategies to enhance the stability of these functionalized surfaces. This could involve:
Alternative Anchor Groups: Investigating alternative headgroups to the thiol, such as selenides, which have shown promise for forming more air-stable SAMs. nih.gov
Cross-linking: Developing methods to cross-link the alkyl chains within the monolayer to enhance its mechanical and thermal stability.
Development of Novel Applications in Emerging Technologies and Nanoscience
The unique properties of surfaces functionalized with this compound make them attractive for a range of emerging technologies and applications in nanoscience. mdpi.com The low surface energy and hydrophobicity are particularly valuable.
Potential and emerging applications include:
Molecular Electronics: The well-defined structure of SAMs allows for their use as components in molecular-scale electronic devices, such as molecular junctions. The terminal CF3 group can influence the electronic properties of the monolayer.
Biosensors: The ability to create well-defined and bio-inert surfaces is crucial for the development of highly sensitive and specific biosensors. nih.govnih.govacs.org The fluorinated surface can reduce non-specific protein adsorption, a critical factor in biosensor performance.
Anti-fouling Coatings: The hydrophobic and oleophobic nature of the functionalized surfaces can prevent the adhesion of microorganisms and other unwanted materials, making them suitable for anti-fouling coatings in marine and biomedical applications.
Nanofabrication: SAMs of this compound can be used as ultrathin resists in soft lithography techniques for the fabrication of nanoscale patterns and devices. northwestern.edu
Future research will explore the full potential of this compound in these and other areas. A key focus will be on tailoring the properties of the SAMs for specific applications by controlling the packing density, orientation, and mixing with other molecules.
Interdisciplinary Research Frontiers for Complex Systems
The study of this compound and its applications inherently lies at the intersection of several scientific disciplines, including chemistry, physics, materials science, and biology. nih.gov Future advancements will increasingly rely on interdisciplinary collaborations to tackle complex research questions.
Key interdisciplinary frontiers include:
Bio-inspired Materials: Drawing inspiration from natural systems to design and fabricate novel materials with unique properties. mdpi.comresearchgate.net For example, mimicking the hierarchical structures found in nature to create superhydrophobic surfaces with enhanced durability.
Complex Biological Interfaces: Understanding the interactions between surfaces functionalized with this compound and complex biological systems, such as cells and proteins. nih.gov This is crucial for the development of biocompatible materials and effective biomedical devices.
Advanced Characterization Techniques: Utilizing and developing advanced surface-sensitive techniques to probe the structure and properties of these monolayers at the molecular level. This includes techniques like scanning tunneling microscopy (STM) and X-ray photoelectron spectroscopy (XPS). nih.govresearchgate.net
The future of research on this compound will depend on fostering these interdisciplinary collaborations to unlock the full potential of this fascinating molecule in creating advanced materials and technologies.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 12,12,12-Trifluorododecane-1-thiol?
- Methodological Answer : Synthesis typically involves fluorination of dodecane precursors via nucleophilic substitution or radical-mediated reactions. For fluorinated alkanethiols, a common approach is reacting perfluorinated alkyl halides with thiourea followed by hydrolysis. Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize byproducts like disulfides . Computational modeling (DFT) can predict reaction pathways and guide reagent selection .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors .
- Storage : Store in airtight containers under inert gas (N₂/Ar) at ≤4°C to prevent oxidation .
- Incompatibilities : Avoid strong acids/bases and oxidizing agents (e.g., KMnO₄), which may trigger hazardous decomposition (e.g., HF release) .
Q. How can researchers characterize this compound’s purity and structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR (δ -60 to -80 ppm for CF₃ groups) and ¹H NMR (δ 1.2–1.6 ppm for CH₂ groups) confirm structural integrity .
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ions (e.g., [M-H]⁻ at m/z 311) and detects impurities .
- Fourier-Transform Infrared Spectroscopy (FTIR) : C-F stretches (1100–1250 cm⁻¹) and S-H stretches (2550–2600 cm⁻¹) validate functional groups .
Advanced Research Questions
Q. How can contradictions in reported thermal stability data be resolved?
- Methodological Answer :
- Replicate Studies : Conduct thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. air) to assess decomposition kinetics .
- Computational Validation : Use molecular dynamics simulations to model degradation pathways and compare with experimental DSC/TGA results .
- Peer Collaboration : Share raw datasets via open-access platforms (e.g., Zenodo) to enable cross-validation .
Q. What strategies are recommended for assessing environmental impact?
- Methodological Answer :
- Persistence Testing : Conduct OECD 301 biodegradation assays; fluorinated compounds often exhibit low degradation due to C-F bond strength .
- Ecotoxicity Screening : Use Daphnia magna or Aliivibrio fischeri bioassays to evaluate acute toxicity (LC₅₀/EC₅₀). Note that perfluorinated thiols may bioaccumulate in lipid-rich tissues .
- Soil Mobility : Perform column chromatography to measure adsorption coefficients (Kₐd) in different soil types .
Q. How can this compound be applied in nanotechnology research?
- Methodological Answer :
- Self-Assembled Monolayers (SAMs) : Deposit onto gold surfaces (Au(111)) via thiol-gold affinity. Use AFM/STM to analyze monolayer density and defects .
- Lubrication Studies : Measure friction coefficients using tribometers; fluorinated thiols reduce wear in MEMS/NEMS devices due to low surface energy .
- Drug Delivery Systems : Functionalize nanoparticles (e.g., liposomes) to enhance biocompatibility. Validate cellular uptake via fluorescence tagging .
Methodological Frameworks
- PICO Framework : For applied studies, define P opulation (e.g., nanoparticle systems), I ntervention (SAM functionalization), C omparison (unmodified surfaces), and O utcome (friction reduction) .
- FINER Criteria : Ensure questions are F easible (e.g., access to fluorination reagents), N ovel (e.g., unexplored SAM applications), and R elevant (e.g., nanotechnology advancements) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
